molecular formula C24H46O3 B11949028 7-oxotetracosanoic Acid CAS No. 6675-96-3

7-oxotetracosanoic Acid

Cat. No.: B11949028
CAS No.: 6675-96-3
M. Wt: 382.6 g/mol
InChI Key: MANSQDDNHQQJIA-UHFFFAOYSA-N
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Description

7-Oxotetracosanoic acid (C₂₄H₄₆O₃) is a long-chain fatty acid derivative characterized by a ketone group at the 7th carbon position. It is synthesized via alkaline hydrolysis of 2-stearoylcyclohexanone (yielding its sodium salt) followed by Wolff-Kishner reduction with hydrazine hydrate and potassium hydroxide in ethylene glycol, ultimately producing n-tetracosanoic acid (C₂₄H₄₈O₂) . The sodium salt of this compound (intermediate V) has a melting point of 80–82°C, while the final n-tetracosanoic acid crystallizes at 87°C . This compound is studied in the context of bioactive molecule synthesis, particularly in Indian medicinal plant research, though its specific biological roles remain underexplored .

Properties

CAS No.

6675-96-3

Molecular Formula

C24H46O3

Molecular Weight

382.6 g/mol

IUPAC Name

7-oxotetracosanoic acid

InChI

InChI=1S/C24H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23(25)21-18-16-19-22-24(26)27/h2-22H2,1H3,(H,26,27)

InChI Key

MANSQDDNHQQJIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)CCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-oxotetracosanoic acid typically involves the oxidation of tetracosanoic acid. One common method is the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to introduce the keto group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 7-Oxotetracosanoic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 7-hydroxytetracosanoic acid.

    Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Grignard reagents, organolithium compounds

Major Products Formed:

Scientific Research Applications

7-Oxotetracosanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-oxotetracosanoic acid involves its interaction with specific molecular targets and pathways. The keto group at the seventh position allows it to participate in various biochemical reactions, influencing lipid metabolism and cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key enzymes involved in fatty acid metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The ketone group at position 7 distinguishes 7-oxotetracosanoic acid from other fatty acids. Below is a comparative analysis with structurally or functionally related compounds:

Compound Structure Key Features Melting Point Synthetic Route
This compound CH₃(CH₂)₁₆CO(CH₂)₅COOH C24 straight-chain fatty acid with a ketone at C7 80–82°C (Na salt) Alkaline hydrolysis of 2-stearoylcyclohexanone; Wolff-Kishner reduction
n-Tetracosanoic acid CH₃(CH₂)₂₂COOH Saturated C24 fatty acid; reduction product of this compound 87°C Wolff-Kishner reduction of this compound
7-Ketodeoxycholic acid Steroid backbone with a ketone at C7 Bile acid derivative; complex tetracyclic structure with hydroxyl and ketone groups N/A Microbial oxidation of deoxycholic acid
7-Chloro-6-oxoheptanoic acid ClC(O)(CH₂)₄COOH C7 branched-chain oxo-acid with a chlorine substituent at C7 N/A Not explicitly detailed; likely involves halogenation of a keto-acid precursor
7-(2-Ethoxyphenyl)-7-oxoheptanoic acid C₆H₅OCH₂-C(O)-(CH₂)₅COOH Aromatic-substituted oxo-acid with an ethoxyphenyl group at C7 N/A Friedel-Crafts acylation or similar aryl ketone synthesis

Physicochemical Properties

  • Chain Length and Polarity: this compound’s long alkyl chain (C24) confers high hydrophobicity, contrasting with shorter-chain analogs like 7-chloro-6-oxoheptanoic acid (C7), which is more polar due to its shorter chain and chlorine substituent .
  • Thermal Stability: The sodium salt of this compound decomposes under vacuum, necessitating in-situ reactions, whereas n-tetracosanoic acid is stable up to 87°C .

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